2-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
- Step 1: Synthesis of 4-methoxy-2,5-dimethylbenzyl chloride:
- React 4-methoxy-2,5-dimethylbenzyl alcohol with thionyl chloride (SOCl₂) in the presence of a catalyst.
- Reaction conditions: Reflux at 70-80°C for 2-3 hours.
- Step 2: Reaction with piperazine:
- Add piperazine to the reaction mixture containing 4-methoxy-2,5-dimethylbenzyl chloride.
- Reaction conditions: Stir at room temperature for 12-24 hours.
- Step 3: Addition of ethylene oxide:
- Introduce ethylene oxide to the reaction mixture.
- Reaction conditions: Stir at room temperature for 6-8 hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
- Oxidation:
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Major products: Corresponding ketones or carboxylic acids.
- Reduction:
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Major products: Corresponding alcohols or amines.
- Substitution:
- Common reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium azide).
- Major products: Substituted derivatives with different functional groups.
Scientific Research Applications
- Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
- Biology:
- Investigated for its potential as a ligand for various biological receptors.
- Studied for its effects on cellular processes and signaling pathways.
- Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
- Evaluated for its potential use in the treatment of neurological disorders.
- Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, such as changes in cellular function and gene expression.
Comparison with Similar Compounds
Similar Compounds:
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethanol
- 2-[4-(4-Bromophenyl)piperazin-1-yl]ethanol
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol
Uniqueness: 2-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol stands out due to its unique combination of a methoxy group and dimethyl substitution on the phenyl ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13-11-16(20-3)14(2)10-15(13)12-18-6-4-17(5-7-18)8-9-19/h10-11,19H,4-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXNWDSFUVVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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